

# An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylaniline

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## Compound of Interest

Compound Name: **2,4-Dibromo-3,6-dimethylaniline**

Cat. No.: **B1588069**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,4-Dibromo-3,6-dimethylaniline** (CAS No. 26829-89-0), a substituted aniline of interest in synthetic and medicinal chemistry. This document consolidates essential information regarding its chemical identity, structural features, and key physicochemical properties. While specific, peer-reviewed synthesis protocols and direct applications in drug development for this particular isomer are not extensively documented in readily available literature, this guide establishes a foundational understanding based on available data and knowledge of related chemical entities. Further research into its synthetic pathways and potential as a scaffold or intermediate in the development of novel therapeutics is warranted.

## Chemical Identity and Structure

**2,4-Dibromo-3,6-dimethylaniline** is a halogenated and alkylated aromatic amine. Its unique substitution pattern on the aniline ring suggests potential for further functionalization and as a building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	2,4-Dibromo-3,6-dimethylaniline
CAS Number	26829-89-0[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br <sub>2</sub> N[3]
Molecular Weight	278.97 g/mol

## Molecular Structure

The structure of **2,4-Dibromo-3,6-dimethylaniline** consists of a benzene ring substituted with one amino group, two bromine atoms, and two methyl groups. The substituents are arranged as follows: bromine atoms at positions 2 and 4, and methyl groups at positions 3 and 6, relative to the amino group at position 1.

Caption: 2D Structure of **2,4-Dibromo-3,6-dimethylaniline**

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **2,4-Dibromo-3,6-dimethylaniline** are not widely published. The table below summarizes available information, with some properties of related isomers provided for context.

Table 2: Physicochemical Data

Property	Value	Source (if available)
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

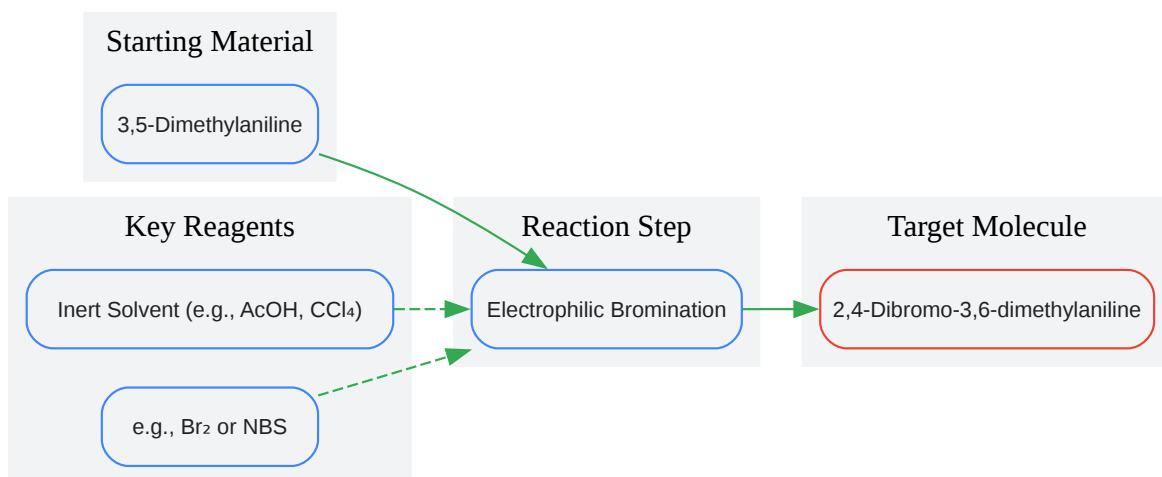
Note: Due to the lack of specific experimental data for **2,4-Dibromo-3,6-dimethylaniline**, properties such as melting point, boiling point, and solubility have not been included. Researchers should determine these properties experimentally.

# Synthesis Strategies: A Prospective Outlook

A definitive, peer-reviewed synthesis protocol for **2,4-Dibromo-3,6-dimethylaniline** is not readily available in the chemical literature. However, based on established principles of aromatic chemistry, a plausible synthetic route would likely involve the direct bromination of a corresponding dimethylaniline precursor.

## Conceptual Synthetic Workflow

The synthesis would likely start from 3,5-dimethylaniline. The amino group is a strong activating group and an ortho-, para-director. The two methyl groups also provide steric hindrance that can influence the regioselectivity of the bromination.



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Caption: Conceptual workflow for the synthesis of **2,4-Dibromo-3,6-dimethylaniline**.

## Rationale Behind Experimental Choices

- Starting Material Selection: 3,5-dimethylaniline is a logical precursor. The positions ortho and para to the activating amino group are available for substitution.
- Brominating Agent: Molecular bromine (Br<sub>2</sub>) is a common and effective brominating agent for activated aromatic rings. N-Bromosuccinimide (NBS) can also be used, sometimes offering

milder reaction conditions and improved selectivity.

- Solvent: An inert solvent such as acetic acid or a chlorinated hydrocarbon is typically used to facilitate the reaction and control the temperature.
- Reaction Control: The stoichiometry of the brominating agent would need to be carefully controlled to favor di-substitution and minimize the formation of mono-brominated or tri-brominated byproducts. The reaction temperature would also be a critical parameter to manage the rate and selectivity of the bromination.

## Applications in Research and Drug Development: An Underexplored Area

Currently, there is a notable absence of published literature detailing the specific use of **2,4-Dibromo-3,6-dimethylaniline** in drug discovery or medicinal chemistry programs. However, the structural motifs present in this molecule are found in various biologically active compounds.

Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals. The bromine atoms can serve as handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the construction of complex molecular architectures.

The presence and positioning of the methyl and bromo substituents on the aniline ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes substituted anilines, in general, an important class of building blocks for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2,4-Dibromo-3,6-dimethylaniline** is not widely available from major chemical suppliers. However, based on the data for closely related brominated anilines, it should be handled with care.

General Hazard Information (Inferred from Related Compounds):

- Hazard Codes: Xi (Irritant)[\[1\]](#)

- Potential Health Effects:

- May be harmful if swallowed, inhaled, or absorbed through the skin.
- Causes skin and eye irritation.
- May cause respiratory tract irritation.

Recommended Handling Procedures:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion and Future Directions

**2,4-Dibromo-3,6-dimethylaniline** (CAS No. 26829-89-0) represents a chemical entity with potential for application in synthetic and medicinal chemistry, yet it remains largely unexplored in the scientific literature. This technical guide has provided the foundational information available for this compound, including its chemical identity and a prospective synthetic approach.

The primary challenge for researchers interested in this molecule will be the development and optimization of a reliable synthetic protocol. Following a successful synthesis, future work should focus on characterizing its physicochemical properties and exploring its utility as a building block in the synthesis of novel compounds with potential biological activity. Its unique substitution pattern may offer advantages in the design of molecules with specific steric and electronic properties, making it a candidate for inclusion in fragment-based drug discovery libraries or as a scaffold for new chemical entities.

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## References

- 1. 26829-89-0 CAS MSDS (2,4-DIBROMO-3,6-DIMETHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,4-DIBROMO-3,6-DIMETHYLANILINE | 26829-89-0 [m.chemicalbook.com]
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